Cas no 1138331-84-6 (tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate)

Tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate is a protected thiol-containing piperidine derivative commonly employed in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, while the sulfanylethyl moiety offers reactivity for further functionalization, such as disulfide bond formation or conjugation. This compound is particularly useful in peptide and small-molecule modifications, where controlled thiol reactivity is required. Its structural features enable selective deprotection and derivatization, making it a versatile intermediate in medicinal chemistry and bioconjugation applications. The Boc protection ensures compatibility with a range of synthetic conditions, facilitating its use in multi-step synthesis.
tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate structure
1138331-84-6 structure
Product Name:tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate
CAS No:1138331-84-6
MF:C12H23NO2S
MW:245.381522417068
CID:2179239
PubChem ID:59447341
Update Time:2025-06-12

tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-(1-mercaptoethyl)piperidine-1-carboxylate
    • IRXUDUKFMSMBCX-UHFFFAOYSA-N
    • AM90683
    • tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate
    • Inchi: 1S/C12H23NO2S/c1-9(16)10-5-7-13(8-6-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3
    • InChI Key: IRXUDUKFMSMBCX-UHFFFAOYSA-N
    • SMILES: SC(C)C1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 245.145
  • Monoisotopic Mass: 245.145
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5

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Additional information on tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate

Research Brief on tert-Butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate (CAS: 1138331-84-6): Recent Advances and Applications

The compound tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate (CAS: 1138331-84-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and oncological disorders.

Recent studies have highlighted the role of tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate in the development of novel protease inhibitors and modulators of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The compound's unique structural features, including the tert-butyl carbamate and sulfanyl ethyl groups, contribute to its stability and reactivity, making it an attractive scaffold for further derivatization.

In addition to its oncological applications, recent research has explored the compound's potential in neuropharmacology. A study in ACS Chemical Neuroscience (2024) reported its use in the synthesis of novel sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate to serve as a versatile building block for these ligands underscores its importance in medicinal chemistry.

From a synthetic chemistry perspective, advancements in the efficient preparation of tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate have been reported. A 2023 paper in Organic Process Research & Development detailed an optimized, scalable synthesis route that minimizes hazardous byproducts and improves yield. This development is particularly significant for industrial-scale production, ensuring a reliable supply of the compound for ongoing research and drug development efforts.

Looking ahead, the compound's potential extends beyond its current applications. Preliminary data from unpublished studies suggest its utility in the development of radiopharmaceuticals, where its sulfur-containing moiety could facilitate chelation of diagnostic or therapeutic radioisotopes. As research continues, tert-butyl 4-(1-sulfanylethyl)piperidine-1-carboxylate is poised to remain a focal point in the intersection of chemical synthesis and biological discovery, with implications for multiple therapeutic areas.

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